Thermophilic Lipase TrLipE Engineering: 4-Nitrophenyl Benzoate as a Specificity-Defining Substrate with Quantified Catalytic Efficiency (kcat/Km)
In N-terminal lid-swapping engineering of thermophilic lipase TrLipE, the wild-type enzyme exhibited minimal activity toward 4-nitrophenyl benzoate. Among 18 constructed chimeras (TrL1–TrL18), only four (TrL2, TrL3, TrL17, TrL18) acquired the ability to specifically catalyze 4-nitrophenyl benzoate, with TrL17 achieving a kcat/Km value of 363.88 ± 15.83 L⋅min⁻¹⋅mmol⁻¹ [1]. In contrast, the wild-type TrLipE showed negligible or non-quantifiable turnover under identical assay conditions [1]. Further mutagenesis of TrL17 yielded single, double, and triple substitution variants (M89W/I206N; E33W/I206M, M89W/I206M; M89W/I206M/L21I, M89W/I206N/L21I) that exhibited approximately 2- to 3-fold faster catalysis of 4-nitrophenyl benzoate than the wild-type TrL17 chimera [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) for 4-nitrophenyl benzoate hydrolysis |
|---|---|
| Target Compound Data | kcat/Km = 363.88 ± 15.83 L⋅min⁻¹⋅mmol⁻¹ (TrL17 chimera) |
| Comparator Or Baseline | Wild-type TrLipE: negligible activity (not quantifiable) |
| Quantified Difference | From undetectable to 363.88 L⋅min⁻¹⋅mmol⁻¹ (gain of function) |
| Conditions | Thermophilic lipase TrLipE from Thermomicrobium roseum; 18 lid-swapped chimeras; p-nitrophenol esters with varying acyl chains; pH and temperature optimized per chimera |
Why This Matters
This data demonstrates that 4-nitrophenyl benzoate is not a universal substrate for all lipases and serves as a specificity-differentiating probe: procurement of this compound is essential for researchers engineering lipases for aromatic ester hydrolysis, whereas 4-nitrophenyl acetate or butyrate would fail to detect this gain-of-function phenotype.
- [1] Fang, Y., et al. (2023). N-terminal lid swapping contributes to the substrate specificity and activity of thermophilic lipase TrLipE. Frontiers in Microbiology, 14, 1193955. DOI: 10.3389/fmicb.2023.1193955. View Source
